

Introduction: The Unique Profile of an Allyl-Functionalized Ionic Liquid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Allyl-3-methylimidazolium tetrafluoroborate

Cat. No.: B2721070

[Get Quote](#)

Ionic liquids (ILs) represent a fascinating class of materials, defined as salts with melting points below 100°C.^[1] Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties make them "green" alternatives to volatile organic solvents.^[1] Within this class, **1-allyl-3-methylimidazolium tetrafluoroborate**, commonly abbreviated as [AMIM][BF₄], stands out. It is an allyl-functionalized imidazolium ionic liquid valued for its distinct combination of a reactive allyl group on the cation and a stable, weakly coordinating tetrafluoroborate anion.^[2] This guide provides a detailed exploration of the chemical structure and formula of [AMIM][BF₄], offering insights into how its molecular architecture dictates its properties and applications for researchers in chemistry and drug development.

Part 1: Molecular Identity and Physicochemical Properties

The fundamental identity of [AMIM][BF₄] is established by its chemical formula and molecular weight. These identifiers are crucial for stoichiometric calculations, analytical characterization, and regulatory compliance.

- Chemical Formula: C₇H₁₁BF₄N₂^{[3][4][5]}
- Molecular Weight: 209.98 g/mol ^{[2][3][4]}
- CAS Number: 851606-63-8^{[2][3]}

- IUPAC Name: 1-methyl-3-prop-2-enylimidazol-1-ium;tetrafluoroborate[2][4]

The physical properties of [AMIM][BF₄] are a direct consequence of its ionic structure, influencing its behavior as a solvent, electrolyte, or catalyst. The interplay between the bulky, asymmetric cation and the inorganic anion results in a disordered packing that frustrates crystallization, leading to a low melting point.

Property	Value	Source(s)
Melting Point	-20°C	[2]
Density	1.11–1.49 g/cm ³ (temperature dependent)	[2]
Viscosity	18 cP (at 25°C)	[2]
Ionic Conductivity	8.87–17.0 mS/cm (at 30°C)	[2]
Decomposition Temp.	> 300°C	[2][6]

Part 2: Structural Elucidation

The properties and reactivity of [AMIM][BF₄] are best understood by dissecting its constituent ions: the 1-allyl-3-methylimidazolium ([AMIM]⁺) cation and the tetrafluoroborate ([BF₄]⁻) anion.

The [AMIM]⁺ Cation: A Functionalized Imidazolium Core

The cation is the organic component that largely defines the IL's unique characteristics. It is composed of three key features:

- Imidazolium Ring: A five-membered aromatic heterocycle containing two nitrogen atoms. This ring is the core of the cation's structure. The delocalized positive charge across the ring system contributes to its stability. The proton at the C(2) position (between the two nitrogen atoms) is notably acidic, making it a primary site for hydrogen bonding interactions with the anion.[7]
- Methyl Group (-CH₃): A simple alkyl group attached to one of the nitrogen atoms. It contributes to the cation's asymmetry, which helps to lower the melting point.

- Allyl Group (-CH₂-CH=CH₂): This functional group, attached to the other nitrogen atom, is the most significant feature of [AMIM]⁺. The presence of a carbon-carbon double bond provides a reactive site for polymerization or further chemical modification, making [AMIM][BF₄] a "task-specific" ionic liquid.[2][8]

The [BF₄]⁻ Anion: A Stable Counterpart

The tetrafluoroborate anion is an inorganic, non-coordinating anion. Its tetrahedral geometry and the high electronegativity of the fluorine atoms result in a diffuse negative charge. This has several important consequences:

- Stability: [BF₄]⁻ is hydrolytically and thermally stable, contributing to the overall robustness of the ionic liquid.[2]
- Weak Coordination: It interacts weakly with the cation via electrostatic forces and hydrogen bonding, primarily with the acidic protons of the imidazolium ring.[9] This weak interaction prevents the formation of a stable crystal lattice, thus keeping the salt in a liquid state over a wide temperature range.

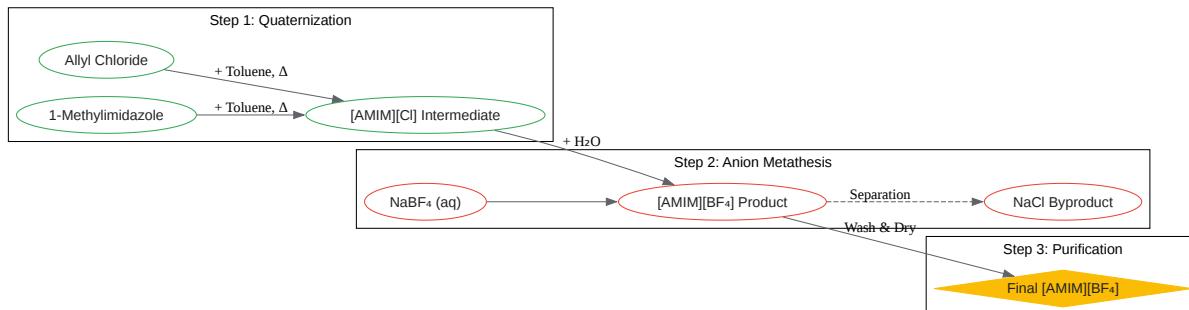
Caption: 2D structure of the [AMIM]⁺ cation and [BF₄]⁻ anion.

Part 3: Synthesis and Characterization

The synthesis of imidazolium-based ionic liquids is typically a robust and scalable process. For [AMIM][BF₄], a common and efficient methodology involves a two-step protocol: quaternization followed by anion metathesis (exchange).

Experimental Protocol: Synthesis of [AMIM][BF₄]

This protocol is a representative example and should be performed with appropriate safety precautions in a laboratory setting.


Step 1: Quaternization of 1-Methylimidazole

- Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-methylimidazole (1.0 eq) with a suitable solvent like acetonitrile or toluene.
- Reaction: Add allyl chloride (1.0-1.1 eq) dropwise to the stirred solution at room temperature.

- Heating: Gently heat the mixture to reflux (typically 60-80°C) for 12-24 hours. The progress can be monitored by TLC or NMR.
- Isolation: Upon completion, cool the reaction mixture. The product, 1-allyl-3-methylimidazolium chloride ([AMIM][Cl]), often separates as a dense liquid or solid. Remove the solvent under reduced pressure to obtain the crude intermediate.^[8]

Step 2: Anion Metathesis

- Dissolution: Dissolve the crude [AMIM][Cl] (1.0 eq) in deionized water.
- Anion Exchange: To this solution, add an aqueous solution of sodium tetrafluoroborate (NaBF₄) (1.0 eq) dropwise while stirring vigorously.^[10] An alternative is to use tetrafluoroboric acid (HBF₄).
- Separation: The formation of [AMIM][BF₄] and sodium chloride (NaCl) occurs. As [AMIM][BF₄] is often hydrophobic and denser than water, a biphasic system may form, allowing for separation via a separatory funnel.^[10] The NaCl remains in the aqueous phase.
- Purification: Wash the isolated [AMIM][BF₄] layer multiple times with small portions of deionized water to remove any remaining halide impurities.
- Drying: Dry the final product under high vacuum at an elevated temperature (e.g., 70-80°C) to remove residual water and any volatile impurities. The final product is typically a colorless to pale yellow viscous liquid.

[Click to download full resolution via product page](#)

Caption: Electrostatic interaction between the $[\text{AMIM}]^+$ and $[\text{BF}_4]^-$ ions.

Conclusion

1-Allyl-3-methylimidazolium tetrafluoroborate is more than just a low-melting-point salt; it is a highly tunable material whose properties are directly encoded in its molecular structure. The combination of a functionalizable allyl group on an asymmetric imidazolium cation with a stable, weakly coordinating tetrafluoroborate anion yields a substance with low viscosity, high ionic conductivity, and significant thermal stability. [2] This detailed understanding of its chemical formula, structure, synthesis, and intermolecular interactions is fundamental for researchers aiming to leverage its unique properties in catalysis, organic synthesis, electrochemistry, and the development of advanced materials.

References

- **1-Allyl-3-methylimidazolium Tetrafluoroborate** | $[\text{AMIM}][\text{BF}_4]$. (n.d.). Benchchem.

- 1-Allyl-3-methyl-3-imidazolium Tetrafluoroborate 95.00% | CAS: 851606-63-8. (n.d.). AChemBlock.
- **1-Allyl-3-methylimidazolium tetrafluoroborate** | C7H11BF4N2 | CID 87102010. (n.d.). PubChem.
- **1-Allyl-3-Methylimidazolium Tetrafluoroborate**. (n.d.). MySkinRecipes.
- Ionic Liquid-Based Materials for Biomedical Applications. (2021). PMC - NIH.
- [Bmim]BF4 Ionic Liquid: A Novel Reaction Medium for the Synthesis of ??-Amino Alcohols. (n.d.). ResearchGate.
- Using hydrophilic ionic liquid, [bmim]BF4-ethylene glycol system as a novel media for the rapid synthesis of copper nanoparticles. (2012). PubMed.
- Infrared and Terahertz Spectroscopic Investigation of Imidazolium, Pyridinium, and Tetraalkylammonium Tetrafluoroborate Ionic Liquids. (n.d.). PMC - PubMed Central.
- **1-Allyl-3-methylimidazolium tetrafluoroborate**. (n.d.). Oakwood Chemical.
- Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66. (2024). Current World Environment.
- 851606-63-8|**1-Allyl-3-methylimidazolium tetrafluoroborate**. (n.d.). BLD Pharm.
- Properties of 1-ethyl-3-methylimidazolium tetrafluoroborate mixtures. (n.d.). ResearchGate.
- Imidazole-Based Ionic Liquids with BF4 as the Counterion Perform Outstanding Abilities in both Inhibiting Clay Swelling and Lowering Water Cluster Size. (n.d.). NIH.
- Synthesis, characterization and application of 1-butyl-3-methylimidazolium tetrafluoroborate for extractive desulfurization of liquid fuel. (n.d.). Arabian Journal of Chemistry.
- Vibrational spectra of imidazolium tetrafluoroborate ionic liquids. (n.d.). ResearchGate.
- Chemical structure of 1-butyl-3-methylimidazolium tetrafluoroborate... (n.d.). ResearchGate.
- TOFMS spectra of [EMIM][BF 4] vapor showing the appearance of MIM and... (n.d.). ResearchGate.
- Comparison of the local binding motifs in the imidazolium-based ionic liquids [EMIM][BF4] and [EMMIM][BF4] through cryogenic ion vibrational predissociation spectroscopy: Unraveling the roles of anharmonicity and intermolecular interactions. (2015). PubMed.
- BMIM-BF4 RTIL: Synthesis, Characterization and Performance Evaluation for Electrochemical CO2 Reduction to CO over Sn and MoSi2 Cathodes. (n.d.). MDPI.
- 1-Allyl-3-methylimidazolium chloride, 97% | 65039-10-3. (n.d.). www.ottokemi.com.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Synthesis, Characterization and Efficiency of 1-Ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4) for Degradation of Waste Nylon-66 [cwejournal.org]
- 2. benchchem.com [benchchem.com]
- 3. 1-Allyl-3-methyl-3-imidazolium Tetrafluoroborate 95.00% | CAS: 851606-63-8 | AChemBlock [achemblock.com]
- 4. 1-Allyl-3-methylimidazolium tetrafluoroborate | C7H11BF4N2 | CID 87102010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Allyl-3-methylimidazolium tetrafluoroborate [oakwoodchemical.com]
- 6. Synthesis, characterization and application of 1-butyl-3-methylimidazolium tetrafluoroborate for extractive desulfurization of liquid fuel - Arabian Journal of Chemistry [arabjchem.org]
- 7. Comparison of the local binding motifs in the imidazolium-based ionic liquids [EMIM][BF4] and [EMMIM][BF4] through cryogenic ion vibrational predissociation spectroscopy: Unraveling the roles of anharmonicity and intermolecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-Allyl-3-methylimidazolium chloride, 97% | 65039-10-3 | www.ottokemi.com [ottokemi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Introduction: The Unique Profile of an Allyl-Functionalized Ionic Liquid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2721070#amim-bf4-chemical-structure-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com